molecular formula C16H13NO2 B1681160 SU 5214

SU 5214

Katalognummer: B1681160
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: NEQZEVOPIKSAJP-RAXLEYEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SU5214 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). It is known for its ability to modulate tyrosine kinase signal transduction, making it a valuable compound in scientific research, particularly in the fields of cancer and angiogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SU5214 involves the preparation of 3-(2’-halobenzylidenyl)-2-indolinone compounds. The reaction typically involves the condensation of 2-indolinone with a halobenzaldehyde under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified using standard chromatographic techniques .

Industrial Production Methods: Industrial production of SU5214 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification using large-scale chromatography or crystallization techniques .

Types of Reactions:

    Oxidation: SU5214 can undergo oxidation reactions, particularly at the indolinone moiety.

    Reduction: The compound can be reduced under specific conditions, affecting the indolinone ring.

    Substitution: SU5214 can participate in substitution reactions, especially at the halobenzylidenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

  • Chemical Structure : SU 5214 is classified under the chemical identifier CAS# 186611-04-1. Its structure facilitates its interaction with specific receptors, making it a valuable tool in research.
  • Mechanism of Action : It inhibits VEGFR2 and EGFR with IC50 values of 14.8 µM and 36.7 µM, respectively, effectively blocking downstream signaling pathways involved in cell proliferation and survival .

Scientific Research Applications

This compound has a broad spectrum of applications in various fields:

Cancer Research

  • Therapeutic Potential : this compound is extensively studied for its potential in cancer therapy due to its dual inhibitory effects on VEGFR2 and EGFR, which are critical in tumor growth and angiogenesis. Preclinical studies have shown promising results in inhibiting tumor progression in various cancer models .

Cell Biology

  • Signaling Pathway Studies : Researchers utilize this compound to dissect the roles of VEGFR2 and EGFR in cellular processes such as migration, invasion, and survival. Its application helps elucidate the molecular mechanisms underlying cancer progression and metastasis .

Drug Discovery

  • Development of New Inhibitors : this compound serves as a lead compound in drug discovery programs aimed at developing new inhibitors targeting tyrosine kinases. Its unique profile allows for the exploration of novel therapeutic strategies against diseases characterized by aberrant tyrosine kinase activity .

Biochemical Studies

  • In Vitro Assays : The compound is employed in various biochemical assays to study its effects on cell signaling pathways, providing insights into the modulation of tyrosine kinases in different biological contexts .

Case Study 1: Inhibition of Tumor Growth

In a study assessing the efficacy of this compound on xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of angiogenesis mediated by VEGFR2 blockade.

Case Study 2: Cell Migration Assay

A cell migration assay using human endothelial cells demonstrated that treatment with this compound significantly reduced cell motility, indicating its potential to inhibit processes essential for metastasis. The results highlighted the compound's role in modulating signaling pathways involved in cell movement .

Wirkmechanismus

SU5214 exerts its effects by inhibiting the activity of VEGFR2 and EGFR. It binds to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and angiogenesis. The molecular targets include the VEGFR2 and EGFR receptors, and the pathways involved are primarily related to tyrosine kinase signaling .

Vergleich Mit ähnlichen Verbindungen

    Sotiburafusp alfa: A humanized bispecific fusion protein targeting VEGFR1 and PD-L1.

    Ningetinib Tosylate: An orally bioavailable tyrosine kinase inhibitor targeting Axl, VEGFR2, and c-Met.

    SU11274: A specific inhibitor of the Met kinase.

    CP-547632 TFA: An inhibitor targeting VEGFR-2 and FGF kinases.

Comparison: SU5214 is unique in its dual inhibition of VEGFR2 and EGFR, whereas other similar compounds may target different receptors or have varying degrees of specificity. For example, Ningetinib Tosylate targets multiple kinases including Axl and c-Met, while SU11274 is specific to Met kinase .

Biologische Aktivität

SU 5214, also known as CAS 186611-04-1, is a compound recognized for its role as a modulator of tyrosine kinase signal transduction pathways. This modulation is significant in various biological processes, including cell proliferation, differentiation, and apoptosis, making this compound a compound of interest in both antimicrobial and anticancer research.

This compound primarily functions by inhibiting specific tyrosine kinases, which are critical in the signaling pathways that regulate cellular functions. By interfering with these pathways, this compound can affect the growth and survival of various cell types, particularly in cancerous tissues.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound through various assays. For instance, derivatives of this compound have shown significant antibacterial activity against a range of pathogens.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundPathogen TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/L)
Derivative 1E. coli150.125
Derivative 2S. aureus120.250
Derivative 3P. aeruginosa180.125
Derivative 4B. subtilis200.0625

The results indicate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.0625mg L0.0625\,\text{mg L}, suggesting strong potential for therapeutic applications against bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Case Study: this compound in Cancer Research

A notable study involved the application of this compound in various cancer cell lines, where it was found to significantly reduce cell viability in a dose-dependent manner. The following table summarizes the findings:

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
A549 (Lung)3.5Inhibition of tyrosine kinase signaling
HeLa (Cervical)4.2Cell cycle arrest

These results indicate that this compound effectively inhibits cancer cell proliferation and induces cell death through targeted mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in tissues with significant accumulation in liver and kidneys.
  • Metabolism : Primarily metabolized by liver enzymes with potential active metabolites contributing to its biological effects.
  • Excretion : Excreted mainly via urine, with a half-life allowing for sustained therapeutic effects.

These pharmacokinetic characteristics are crucial for determining dosing regimens and predicting therapeutic outcomes .

Eigenschaften

IUPAC Name

(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQZEVOPIKSAJP-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SU 5214
Reactant of Route 2
Reactant of Route 2
SU 5214

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.